5-(4-Methoxyphenyl)-N-(1-methyl-4-(3-pyridinyl)butyl)-2,4-decadienamide
Overview
Description
RO-24-0238 is a chemical compound known for its role as an antagonist of platelet activating factor and an inhibitor of thromboxane synthesis. This compound is primarily used to mitigate inflammation and damage resulting from the local release of platelet activating factor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RO-24-0238 involves multiple steps:
Preparation of Intermediate (VII): The hexanophenone is prepared by Friedel-Crafts acylation of anisole with hexanoyl chloride. This is then condensed with lithioacetonitrile to generate the carbinol, which is dehydrated using trifluoroacetic acid in dichloromethane to produce the unsaturated nitrile predominantly as its (E)-isomer. Reduction with diisobutylaluminum hydride furnishes the (E)-octenal, which is treated with the stabilized ylid (carbomethoxymethylene)triphenylphosphorane to yield the dienoic acid ester.
Preparation of Intermediate (XIV): Palladium-catalyzed coupling of 1-pentyn-4-ol with 3-bromopyridine affords the pyridinealkynol, which undergoes sequential hydrogenation and Swern oxidation followed by reductive amination with sodium cyanoborohydride to afford the racemic amine.
Final Synthesis of RO-24-0238: The chiral amine is reacted with the activated ester of (E,E)-5-(4-methoxyphenyl)-2,4-decadienoic acid to produce RO-24-0238.
Industrial Production Methods: The industrial production of RO-24-0238 follows similar synthetic routes but may involve optimization of reaction conditions and scaling up of processes to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions: RO-24-0238 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
RO-24-0238 has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in conditions involving inflammation and platelet activation.
Industry: Used in the development of pharmaceuticals and other chemical products
Mechanism of Action
RO-24-0238 exerts its effects by antagonizing platelet activating factor and inhibiting thromboxane synthesis. This reduces inflammation and damage caused by the local release of platelet activating factor. The molecular targets include platelet activating factor receptors and enzymes involved in thromboxane synthesis .
Comparison with Similar Compounds
WEB 2086: Another platelet activating factor antagonist with similar effects.
Ro 24-4637: A compound with similar inhibitory effects on thromboxane synthesis.
Uniqueness: RO-24-0238 is unique in its specific combination of antagonistic effects on platelet activating factor and inhibitory effects on thromboxane synthesis, making it particularly effective in reducing inflammation and damage caused by platelet activating factor .
Properties
IUPAC Name |
(2E,4E)-5-(4-methoxyphenyl)-N-[(2R)-5-pyridin-3-ylpentan-2-yl]deca-2,4-dienamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O2/c1-4-5-6-13-24(25-16-18-26(31-3)19-17-25)14-8-15-27(30)29-22(2)10-7-11-23-12-9-20-28-21-23/h8-9,12,14-22H,4-7,10-11,13H2,1-3H3,(H,29,30)/b15-8+,24-14+/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCHRSFXEXAMLU-YDQNRGGDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=CC=CC(=O)NC(C)CCCC1=CN=CC=C1)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C(=C\C=C\C(=O)N[C@H](C)CCCC1=CN=CC=C1)/C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120555-31-9 | |
Record name | Ro 24-0238 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120555319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RO-24-238 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G3UI0W9Y5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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